Boc-D-ala-onp

Descripción general

Descripción

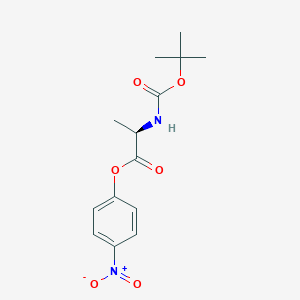

Boc-D-ala-onp (tert-butoxycarbonyl-D-alanine 4-nitrophenyl ester) is a protected amino acid derivative widely used in peptide synthesis. Its molecular formula is C₁₄H₁₈N₂O₆, with a molar mass of 310.3 g/mol (CAS: 2483-49-0) . The compound features a Boc (tert-butoxycarbonyl) group protecting the amino terminus of D-alanine and a 4-nitrophenyl (ONp) ester group at the carboxyl terminus. The ONp group acts as an activated leaving group, facilitating nucleophilic acyl substitution reactions in peptide coupling .

Key physical properties include:

- Melting point: 78°C (in methanol)

- Density: 1.237 g/cm³ (predicted)

- pKa: 10.87 (predicted)

- Storage: Light-sensitive, requiring storage at 2–8°C .

This compound is structurally significant due to its D-configuration, which confers resistance to enzymatic degradation in biological systems, making it valuable for synthesizing non-natural peptides .

Métodos De Preparación

La futoenona se puede obtener tanto mediante extracción natural como síntesis química.

Extracción natural: : La futoenona se extrae de plantas como Magnolia sprengeri y Piper wallichii. El proceso de extracción implica aislar el compuesto del material vegetal utilizando disolventes como el etanol o el éter.

Síntesis química: : La ruta sintética para la futoenona implica comenzar con compuestos basados en terpenos. Un método común incluye el uso de intermediarios diacetato, que luego se convierten en futoenona a través de una serie de reacciones que involucran intermediarios tosil-fenol. Las condiciones de reacción suelen implicar el uso de catalizadores y controles específicos de temperatura para garantizar la correcta estereoquímica del producto final .

Análisis De Reacciones Químicas

La futoenona sufre varios tipos de reacciones químicas, incluyendo:

Oxidación: : La futoenona se puede oxidar para formar diferentes productos dependiendo de los reactivos y las condiciones utilizadas. Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

Reducción: : El compuesto se puede reducir para formar alcoholes u otras formas reducidas. El borohidruro de sodio y el hidruro de litio y aluminio son agentes reductores típicos utilizados en estas reacciones.

Sustitución: : La futoenona puede participar en reacciones de sustitución en las que los grupos funcionales son reemplazados por otros grupos. Estas reacciones a menudo requieren catalizadores y condiciones específicas para proceder de manera eficiente.

Productos principales: : Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes .

Aplicaciones Científicas De Investigación

La futoenona tiene una amplia gama de aplicaciones en la investigación científica:

Química: : En química, la futoenona se utiliza como un compuesto modelo para estudiar mecanismos de reacción y desarrollar nuevas metodologías sintéticas.

Biología: : El compuesto se ha estudiado por sus potenciales actividades biológicas, incluyendo su papel como inhibidor de las metaloproteinasas de la matriz. Esto lo convierte en un candidato para la investigación en áreas como el cáncer y la remodelación tisular .

Medicina: : Los efectos inhibitorios de la futoenona sobre ciertas enzimas la convierten en un potencial agente terapéutico. La investigación está en curso para explorar su uso en el tratamiento de diversas enfermedades, incluidas las condiciones inflamatorias y el cáncer .

Industria: : En la industria de la perfumería, la futoenona es valorada por sus propiedades aromáticas y se utiliza en la formulación de perfumes y otros productos perfumados .

Mecanismo De Acción

El mecanismo de acción de la futoenona implica su interacción con objetivos moleculares específicos. Uno de los principales objetivos son las metaloproteinasas de la matriz, que son enzimas implicadas en la descomposición de los componentes de la matriz extracelular. La futoenona inhibe estas enzimas uniéndose a sus sitios activos, evitando así su actividad catalítica. Esta inhibición puede conducir a una reducción de la remodelación tisular y la inflamación .

Comparación Con Compuestos Similares

Boc-D-ala-onp belongs to a class of Boc-protected amino acid active esters. Below is a detailed comparison with three structurally similar compounds: Boc-L-ala-onp, Boc-Pro-ONp, and Boc-Gly-ONp.

Table 1: Structural and Functional Comparison

Note: CAS numbers for Boc-L-ala-onp and Boc-Gly-ONp inferred from analogous entries in .

Key Differences

Stereochemistry :

- This compound and Boc-L-ala-onp are enantiomers. The D-configuration in this compound enhances metabolic stability but may reduce compatibility with natural peptide-binding enzymes compared to the L-form .

Amino Acid Backbone: Proline Derivative (Boc-Pro-ONp): The cyclic structure of proline introduces rigidity, slowing coupling kinetics but favoring cyclic peptide formation . Glycine Derivative (Boc-Gly-ONp): The absence of a side chain (H atom) minimizes steric hindrance, enabling rapid coupling in flexible peptide regions .

Reactivity :

- The 4-nitrophenyl ester group in all compounds acts as an activating group, but reactivity varies with steric effects. Boc-Gly-ONp exhibits the fastest reaction rates due to minimal hindrance, while Boc-Pro-ONp is slower due to its constrained conformation .

Table 2: Physical Properties

Inferred from analogous compounds in and .

Actividad Biológica

Boc-D-Ala-ONP (Boc-D-alanine 4-nitrophenyl ester) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of peptide synthesis and enzymatic reactions. This article explores the biological activity of this compound, including its mechanism of action, biochemical pathways, pharmacokinetics, and relevant case studies.

Target of Action

this compound primarily serves as a substrate in enzymatic reactions, particularly for serine proteases. It is hydrolyzed to release 4-nitrophenol, which can be quantitatively measured, thus allowing researchers to assess enzyme activity .

Mode of Action

The compound is utilized in peptide synthesis, where it interacts with amino acids to form peptide bonds. This process is crucial for the development of various peptides that play significant roles in biological functions.

Biochemical Pathways

this compound participates in several biochemical pathways by facilitating the formation of peptides. These peptides can influence numerous physiological processes, including signaling pathways and metabolic functions.

Pharmacokinetics

The pharmacokinetics of this compound largely depend on its application context. As a synthetic compound used in laboratory settings, its bioavailability is typically determined by the conditions under which it is employed, such as pH and temperature. Its stability can be influenced by the presence of other chemicals during peptide synthesis.

Enzymatic Activity Studies

A study investigated the enzymatic activity of native and immobilized Alcalase using this compound as a substrate. The study found that the enzyme's activity could be spectrometrically determined by measuring the conversion of this compound to 4-nitrophenol at 405 nm. The results indicated that immobilization techniques could enhance enzyme stability and activity .

Kinetic Analysis

Research has shown that this compound can be hydrolyzed by various nucleophiles, including imidazole and thiol compounds. Kinetic studies revealed the rate constants for these reactions, demonstrating that this compound serves as a valuable model substrate for understanding peptide catalysis mechanisms .

Case Studies

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Boc-D-ala-onp, and how can purity be rigorously validated?

- Methodology :

- Synthesis : this compound is typically synthesized via Boc protection of D-alanine followed by activation with o-nitrophenyl (ONP) groups. Key steps include anhydrous conditions, carbodiimide-mediated coupling, and purification via recrystallization or flash chromatography .

- Validation : Purity is confirmed using HPLC (retention time comparison), NMR (e.g., tert-butyl singlet at ~1.4 ppm for Boc, aromatic protons for ONP), and mass spectrometry (molecular ion peak matching theoretical mass) .

- Data Table :

| Technique | Key Peaks/Features | Expected Results |

|---|---|---|

| H NMR | 1.4 ppm (Boc), 7-8 ppm (ONP) | Clear tert-butyl and aromatic signals |

| HPLC | Retention time | >95% purity |

Q. Which spectroscopic techniques are critical for characterizing this compound, and what are common pitfalls in interpretation?

- Methodology :

- NMR : Focus on H and C NMR to confirm Boc and ONP groups. D-alanine’s chiral center requires chiral HPLC to verify configuration .

- FT-IR : Look for carbonyl stretches (~1680 cm for Boc, ~1740 cm for ONP ester).

- Pitfalls : Solvent residues (e.g., DMSO in NMR) or incomplete Boc deprotection can skew results. Always compare with literature spectra and use control samples .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to enhance this compound’s coupling efficiency in peptide synthesis?

- Methodology :

- Design of Experiments (DOE) : Vary solvent polarity (DMF vs. THF), temperature (0°C to RT), and coupling agents (DCC vs. EDC). Monitor yields via LC-MS .

- Kinetic Studies : Use in situ IR to track esterification progress. Higher ONP leaving group activity may favor polar aprotic solvents .

- Data Table :

| Condition | Yield (%) | Notes |

|---|---|---|

| DMF, EDC, RT | 85 | Optimal for steric bulk |

| THF, DCC, 0°C | 72 | Slower kinetics |

Q. What analytical strategies resolve contradictions in reported H NMR chemical shifts for this compound across studies?

- Methodology :

- Control Experiments : Replicate synthesis under cited conditions (e.g., solvent, pH) to assess shifts. For example, DMSO-d vs. CDCl can alter peak positions .

- Complementary Techniques : X-ray crystallography to confirm solid-state structure vs. solution NMR. Cross-validate with computational chemistry (DFT calculations for expected shifts) .

- Contradiction Analysis :

- Example : Discrepancies in ONP aromatic protons (7.2 vs. 7.5 ppm) may stem from solvent polarity or hydrogen bonding. Tabulate shifts under standardized conditions .

Q. How does the steric bulk of the Boc group influence this compound’s reactivity compared to Fmoc- or Cbz-protected analogs?

- Methodology :

- Comparative Kinetics : Measure coupling rates with glycine methyl ester under identical conditions. Use stopped-flow NMR or UV-Vis (ONP release at 405 nm) .

- Computational Modeling : Calculate steric maps (e.g., using Molecular Operating Environment) to quantify Boc’s hindrance vs. Fmoc/Cbz .

- Data Table :

| Protecting Group | Coupling Rate (min) | Steric Score |

|---|---|---|

| Boc | 0.15 | 6.8 |

| Fmoc | 0.22 | 5.2 |

Q. Methodological Guidelines

- Research Design : Use the P-E/I-C-O framework to structure questions (Population = reaction systems; Intervention = this compound; Comparison = other protecting groups; Outcome = yield/stability) .

- Data Validation : Always include triplicate runs for reproducibility and report confidence intervals for kinetic data .

- Literature Gaps : Conduct systematic reviews to identify understudied areas (e.g., this compound’s stability in aqueous media) using databases like SciFinder and Reaxys .

Propiedades

IUPAC Name |

(4-nitrophenyl) (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O6/c1-9(15-13(18)22-14(2,3)4)12(17)21-11-7-5-10(6-8-11)16(19)20/h5-9H,1-4H3,(H,15,18)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUHFNHHZORGDFI-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.